GSK2656157 is a potent, ATP-competitive, and orally bioavailable inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK) with a cell-free IC50 of 0.9 nM [1]. Developed as a structurally optimized successor to first-generation PERK inhibitors, it was specifically engineered with reduced lipophilicity to enhance physical handling, aqueous processability, and in vivo pharmacokinetic stability [1]. By directly blocking stress-induced PERK autophosphorylation and downstream eIF2α substrate phosphorylation, GSK2656157 serves as a critical material for researchers requiring robust, systemic target engagement in oncology, neurodegeneration, and unfolded protein response (UPR) models[2].
Substituting GSK2656157 with alternative UPR modulators introduces severe experimental artifacts and formulation challenges. First-generation analogs like GSK2606414 possess higher lipophilicity, which can complicate formulation and limit predictable in vivo exposure [1]. Conversely, downstream integrated stress response (ISR) modulators like ISRIB suffer from notoriously poor aqueous solubility and fail to inhibit PERK autophosphorylation directly, rendering them unsuitable for assays requiring upstream kinase blockade [2]. Furthermore, buyers must account for the fact that GSK2656157 is also a potent inhibitor of RIPK1; failing to recognize this dual profile when substituting it into TNF-mediated inflammation or apoptosis models will lead to the misattribution of RIPK1-dependent cell death inhibition to PERK [3].
GSK2656157 was specifically designed to overcome the physicochemical limitations of its predecessor, GSK2606414. By optimizing the scaffold to decrease lipophilicity, GSK2656157 achieves exceptional oral bioavailability, reaching 100% in rat models and 52% in mice, alongside highly predictable systemic clearance [1]. This provides a highly consistent pharmacokinetic profile for long-term in vivo dosing compared to earlier, more lipophilic developmental compounds that suffer from erratic exposure.
| Evidence Dimension | Oral Bioavailability & Lipophilicity Optimization |
| Target Compound Data | GSK2656157 (100% oral bioavailability in rats; optimized lower lipophilicity) |
| Comparator Or Baseline | GSK2606414 (First-generation baseline; higher lipophilicity) |
| Quantified Difference | Achieves complete (100%) oral bioavailability in rats with improved physical properties for formulation. |
| Conditions | In vivo pharmacokinetic profiling (oral vs. IV administration) |
Ensures reliable, reproducible systemic exposure for researchers conducting in vivo xenograft or neurodegeneration studies, reducing formulation failures.
While downstream modulators like ISRIB are frequently used to bypass eIF2α phosphorylation, they suffer from severe solubility limitations and do not engage the PERK kinase domain [1]. GSK2656157 provides direct, ATP-competitive inhibition of PERK (IC50 = 0.9 nM) and completely blocks stress-induced PERK autophosphorylation at cellular concentrations of 10–30 nM[2]. For procurement, GSK2656157 is mandatory when the experimental design requires shutting down the upstream kinase rather than merely modulating downstream translation.
| Evidence Dimension | Target Engagement & Formulation Solubility |
| Target Compound Data | GSK2656157 (Direct PERK inhibitor, IC50 = 0.9 nM, blocks autophosphorylation) |
| Comparator Or Baseline | ISRIB (Downstream eIF2B activator, poor aqueous solubility) |
| Quantified Difference | GSK2656157 directly inhibits the PERK kinase domain at sub-nanomolar concentrations, unlike ISRIB which acts downstream and presents severe solubility hurdles. |
| Conditions | Cell-free kinase assays and cellular UPR induction (e.g., tunicamycin/thapsigargin) |
Buyers must select GSK2656157 over ISRIB when assaying direct PERK kinase activity, while also benefiting from a more tractable formulation profile.
A critical procurement and experimental design factor for GSK2656157 is its potent, independent activity as a RIPK1 inhibitor. Research has demonstrated that GSK2656157 represses TNF-mediated RIPK1-dependent cell death at concentrations that do not affect PERK activity, exhibiting a potency approximately 100 times greater than the standard RIPK1 inhibitor NEC-1s, and comparable to the highly specific GSK'963 [1]. Buyers utilizing this compound in immunology, inflammation, or necroptosis models must account for this dual inhibition to avoid false-positive conclusions regarding PERK's role in cell survival.
| Evidence Dimension | RIPK1 Kinase Inhibition Potency |
| Target Compound Data | GSK2656157 (Directly inhibits RIPK1-dependent cell death) |
| Comparator Or Baseline | NEC-1s (Standard RIPK1 inhibitor baseline) |
| Quantified Difference | GSK2656157 is ~100-fold more potent at inhibiting RIPK1 than NEC-1s. |
| Conditions | TNF-mediated RIPK1 kinase-dependent cell death assays |
Prevents costly data misinterpretation in inflammation models by alerting buyers that this compound acts as a dual PERK/RIPK1 inhibitor.
Due to its optimized lipophilicity and excellent oral bioavailability (up to 100% in rats), GSK2656157 is utilized for long-term in vivo dosing. It is highly suited for evaluating the role of the unfolded protein response (UPR) in tumor microenvironment adaptation, hypoxia survival, and the viability of solitary disseminated cancer cells [1].
Unlike downstream modulators (e.g., ISRIB) that only bypass eIF2α phosphorylation, GSK2656157 directly binds the PERK kinase domain. It is the correct procurement choice for biochemical and cellular assays requiring the complete blockade of PERK autophosphorylation and subsequent ATF4/CHOP downregulation [2].
Because GSK2656157 is a potent inhibitor of both PERK and RIPK1 (comparable to GSK'963), it can be strategically deployed in complex immunological assays to simultaneously probe ER stress and block TNF-mediated, RIPK1-dependent necroptosis or apoptosis [3].